PROTAC IRAK4 degrader-1
Overview
Description
PROTAC IRAK4 Degrader-1 is a heterobifunctional small molecule designed to target and degrade the interleukin-1 receptor-associated kinase 4 (IRAK4) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which leverages the ubiquitin-proteasome system to selectively degrade target proteins. IRAK4 is a crucial regulator of signaling pathways that control innate immunity, making it a significant target for treating autoimmune diseases and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC IRAK4 Degrader-1 involves the conjugation of an IRAK4-binding ligand with a ligand for the E3 ubiquitin ligase cereblon (CRBN) via a linker. The process typically includes the following steps:
Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can specifically bind to IRAK4.
Synthesis of CRBN ligand: This involves the preparation of a small molecule that can bind to the E3 ubiquitin ligase cereblon.
Linker attachment: The two ligands are connected via a linker to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: PROTAC IRAK4 Degrader-1 primarily undergoes binding and degradation reactions. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution.
Common Reagents and Conditions:
Binding to IRAK4: The IRAK4-binding ligand interacts with the IRAK4 protein under physiological conditions.
Binding to CRBN: The CRBN ligand binds to the E3 ubiquitin ligase cereblon, facilitating the ubiquitination and subsequent degradation of IRAK4.
Major Products Formed: The primary product of the reaction is the degraded IRAK4 protein, which is broken down into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
PROTAC IRAK4 Degrader-1 has several scientific research applications:
Chemistry: It serves as a model compound for studying the design and optimization of PROTAC molecules.
Biology: It is used to investigate the role of IRAK4 in innate immunity and inflammatory responses.
Medicine: It has potential therapeutic applications in treating autoimmune diseases and certain cancers by selectively degrading IRAK4
Mechanism of Action
PROTAC IRAK4 Degrader-1 exerts its effects by recruiting IRAK4 to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This process effectively reduces the levels of IRAK4 in cells, thereby inhibiting the signaling pathways mediated by IRAK4. The degradation of IRAK4 disrupts the formation of the myddosome complex, which is essential for the activation of downstream signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
IRAK4 kinase inhibitors: These compounds inhibit the kinase activity of IRAK4 but do not degrade the protein.
Other PROTACs targeting IRAK4: Similar PROTAC molecules have been developed to target IRAK4 for degradation.
Uniqueness: PROTAC IRAK4 Degrader-1 is unique in its ability to selectively degrade the IRAK4 protein rather than merely inhibiting its activity. This results in a more potent and sustained inhibition of IRAK4-mediated signaling pathways compared to traditional kinase inhibitors .
Properties
IUPAC Name |
2-[2-(cyclopropylmethylamino)pyridin-4-yl]-N-[1-[4-[3-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]imidazol-1-yl]propylcarbamoyl]phenyl]-3-(trifluoromethyl)pyrazol-4-yl]-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H39F3N12O7/c45-44(46,47)37-31(53-39(62)32-22-66-41(54-32)26-13-15-48-34(17-26)51-18-24-5-6-24)21-58(56-37)28-9-7-25(8-10-28)38(61)49-14-2-16-57-20-27(52-23-57)19-50-30-4-1-3-29-36(30)43(65)59(42(29)64)33-11-12-35(60)55-40(33)63/h1,3-4,7-10,13,15,17,20-24,33,50H,2,5-6,11-12,14,16,18-19H2,(H,48,51)(H,49,61)(H,53,62)(H,55,60,63) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSXFMHKDNIZFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=CC(=C2)C3=NC(=CO3)C(=O)NC4=CN(N=C4C(F)(F)F)C5=CC=C(C=C5)C(=O)NCCCN6C=C(N=C6)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H39F3N12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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